Dimethyldineodecanoatetin
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Overview
Description
Dimethyldineodecanoatetin is an organotin compound with the chemical formula C22H44O4Sn. It is known for its applications in various industrial and scientific fields due to its unique chemical properties. The compound is characterized by its molecular weight of 491.29 g/mol and its structure, which includes a tin atom bonded to two neodecanoate groups and two methyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyldineodecanoatetin can be synthesized through the reaction of dimethyltin dichloride with neodecanoic acid. The reaction typically involves the use of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Reactants: Dimethyltin dichloride and neodecanoic acid.
Conditions: The reaction is carried out in an organic solvent, such as toluene, at elevated temperatures (around 80-100°C).
Procedure: The reactants are mixed in the presence of a base, and the mixture is heated under reflux.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Dimethyldineodecanoatetin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The neodecanoate groups can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are usually conducted in anhydrous conditions to prevent hydrolysis.
Substitution: Substitution reactions often involve the use of halogenating agents or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different ligands .
Scientific Research Applications
Dimethyldineodecanoatetin has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and esterification processes.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an anticancer agent.
Mechanism of Action
The mechanism of action of dimethyldineodecanoatetin involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can bind to specific sites on enzymes, altering their activity and affecting various biochemical pathways. In cellular membranes, it can disrupt membrane integrity and function, leading to changes in cell behavior .
Comparison with Similar Compounds
Similar Compounds
- Diacetyldimethyltin
- Stannous caproate
- Dimethyltin dineodecanoate
Uniqueness
Dimethyldineodecanoatetin is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher molecular weight and different reactivity patterns, making it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C22H44O4Sn |
---|---|
Molecular Weight |
491.3 g/mol |
IUPAC Name |
[2,2-dimethyloctanoyloxy(dimethyl)stannyl] 2,2-dimethyloctanoate |
InChI |
InChI=1S/2C10H20O2.2CH3.Sn/c2*1-4-5-6-7-8-10(2,3)9(11)12;;;/h2*4-8H2,1-3H3,(H,11,12);2*1H3;/q;;;;+2/p-2 |
InChI Key |
XKSLFMSMRRTJKN-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCC(C)(C)C(=O)O[Sn](C)(C)OC(=O)C(C)(C)CCCCCC |
Origin of Product |
United States |
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